molecular formula C16H23N3O4S B12210015 Methyl 4,5-dimethoxy-2-{[(4-methylpiperazinyl)thioxomethyl]amino}benzoate

Methyl 4,5-dimethoxy-2-{[(4-methylpiperazinyl)thioxomethyl]amino}benzoate

Cat. No.: B12210015
M. Wt: 353.4 g/mol
InChI Key: ACZACWCICWPFTL-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-{[(4-methylpiperazinyl)thioxomethyl]amino}benzoate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a benzoate core substituted with methoxy groups and a piperazinyl-thioxomethyl-amino moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dimethoxy-2-{[(4-methylpiperazinyl)thioxomethyl]amino}benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzoate core: The benzoate core is synthesized by reacting 4,5-dimethoxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl 4,5-dimethoxybenzoate.

    Introduction of the piperazinyl-thioxomethyl-amino group: The piperazinyl-thioxomethyl-amino group is introduced through a nucleophilic substitution reaction. This involves reacting methyl 4,5-dimethoxybenzoate with 4-methylpiperazine and a thioxomethylating agent, such as thiophosgene, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-{[(4-methylpiperazinyl)thioxomethyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazinyl-thioxomethyl-amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4,5-dimethoxy-2-{[(4-methylpiperazinyl)thioxomethyl]amino}benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4,5-dimethoxy-2-{[(4-methylpiperazinyl)thioxomethyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The piperazinyl-thioxomethyl-amino group is believed to play a crucial role in its biological activity by binding to target proteins or enzymes, thereby modulating their function. This interaction can lead to various cellular responses, including inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4,5-dimethoxy-2-{[(4-phenylpiperazinyl)thioxomethyl]amino}benzoate
  • Methyl 4,5-dimethoxy-2-{[(4-phenyl-1-piperazinyl)carbonothioyl]amino}benzoate
  • Methyl 4,5-dimethoxy-2-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)benzoate

Uniqueness

Methyl 4,5-dimethoxy-2-{[(4-methylpiperazinyl)thioxomethyl]amino}benzoate is unique due to its specific substitution pattern and the presence of the piperazinyl-thioxomethyl-amino group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H23N3O4S

Molecular Weight

353.4 g/mol

IUPAC Name

methyl 4,5-dimethoxy-2-[(4-methylpiperazine-1-carbothioyl)amino]benzoate

InChI

InChI=1S/C16H23N3O4S/c1-18-5-7-19(8-6-18)16(24)17-12-10-14(22-3)13(21-2)9-11(12)15(20)23-4/h9-10H,5-8H2,1-4H3,(H,17,24)

InChI Key

ACZACWCICWPFTL-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=S)NC2=CC(=C(C=C2C(=O)OC)OC)OC

Origin of Product

United States

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